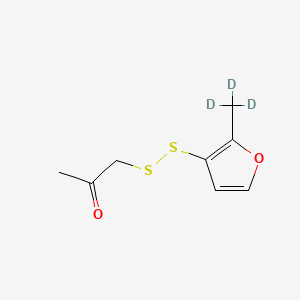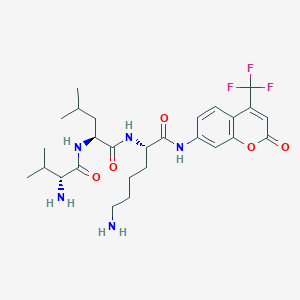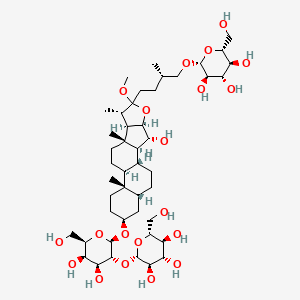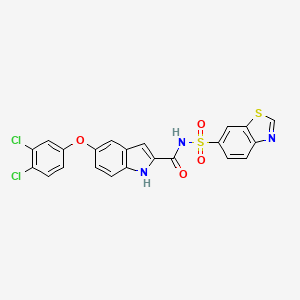![molecular formula C21H23N5 B12383595 1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)
1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine is a synthetic compound known for its significant biological activity. It is recognized for its role as an agonist of toll-like receptors 7 and 8 (TLR7/8), which are crucial in the activation of the innate immune system
Métodos De Preparación
The synthesis of 1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine involves several steps:
Starting Materials: The synthesis begins with the preparation of the imidazoquinoline core.
Formation of the Imidazoquinoline Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Butyl Group: The butyl group is introduced at the 2-position of the imidazoquinoline core through alkylation reactions.
Attachment of the Aminophenylmethyl Group: The final step involves the attachment of the 4-aminophenylmethyl group to the imidazoquinoline core, often through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the imidazoquinoline core into more saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in modulating immune responses, particularly through TLR7/8 activation.
Medicine: It shows promise in immunotherapy, particularly in cancer treatment and as a vaccine adjuvant.
Mecanismo De Acción
The primary mechanism of action of 1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine involves the activation of toll-like receptors 7 and 8 (TLR7/8). Upon binding to these receptors, the compound triggers a signaling cascade that leads to the activation of the innate immune system. This includes the production of cytokines and the maturation of dendritic cells, which are essential for initiating adaptive immune responses .
Comparación Con Compuestos Similares
1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine is unique due to its specific substitution pattern and its potent activity as a TLR7/8 agonist. Similar compounds include:
Imiquimod: Another TLR7 agonist used topically for treating warts and certain skin cancers.
Resiquimod: A TLR7/8 agonist with similar immune-modulating properties.
Gardiquimod: A synthetic compound with TLR7 agonistic activity.
These compounds share structural similarities but differ in their specific substitutions and pharmacokinetic properties, which influence their biological activity and therapeutic applications.
Propiedades
Fórmula molecular |
C21H23N5 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
1-[(4-aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C21H23N5/c1-2-3-8-18-25-19-20(16-6-4-5-7-17(16)24-21(19)23)26(18)13-14-9-11-15(22)12-10-14/h4-7,9-12H,2-3,8,13,22H2,1H3,(H2,23,24) |
Clave InChI |
XURWVKISYBUGHB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)N)C4=CC=CC=C4N=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12383549.png)








